

An In-depth Technical Guide to the Discovery and Synthesis of YTR107

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Compound of Interest

Compound Name: YTR107

Cat. No.: B15584608

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This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **YTR107**, a novel radiosensitizing agent. The information is intended for researchers, scientists, and drug development professionals working in the fields of oncology and radiation therapy.

Discovery of YTR107

YTR107 was identified through a forward chemical genetic approach coupled with cell-based phenotypic screening.[1] A chemical library was synthesized and screened for compounds that could sensitize cancer cells to ionizing radiation.[1] The initial screening utilized human HT29 colorectal adenocarcinoma cells, which harbor mutations in p53, PIK3CA, and BRAF.[2] From a screen of 22 compounds, **YTR107** emerged as a potent radiosensitizer, being twofold more effective than the other two hits.[3]

Synthesis of YTR107

YTR107 is chemically known as 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.[1] While a detailed, step-by-step protocol for the synthesis of **YTR107** is not publicly available, the synthesis of structurally similar analogs has been described and likely follows a Knoevenagel condensation reaction.[4][5]

Representative Synthesis Protocol:

A plausible synthesis route for **YTR107** involves the reaction of N-benzylindole-3-carboxaldehyde with barbituric acid.

- Step 1: Synthesis of N-benzylindole-3-carboxaldehyde. This intermediate can be prepared by reacting indole-3-carboxaldehyde with benzyl chloride in the presence of a base, such as sodium hydroxide, in a suitable solvent like dichloromethane.[4]
- Step 2: Knoevenagel Condensation. N-benzylindole-3-carboxaldehyde (1 mmol) is reacted with barbituric acid (1.2 mmol) in a solvent such as methanol at room temperature.[4] The reaction mixture is stirred until completion, and the resulting product, **YTR107**, is then isolated and purified, likely through recrystallization or column chromatography. This reaction typically yields the desired product in good amounts.[4]

Mechanism of Action

YTR107 functions as a radiosensitizer by targeting the molecular chaperone Nucleophosmin (NPM1) and inhibiting the repair of DNA double-strand breaks (DSBs).[1][6]

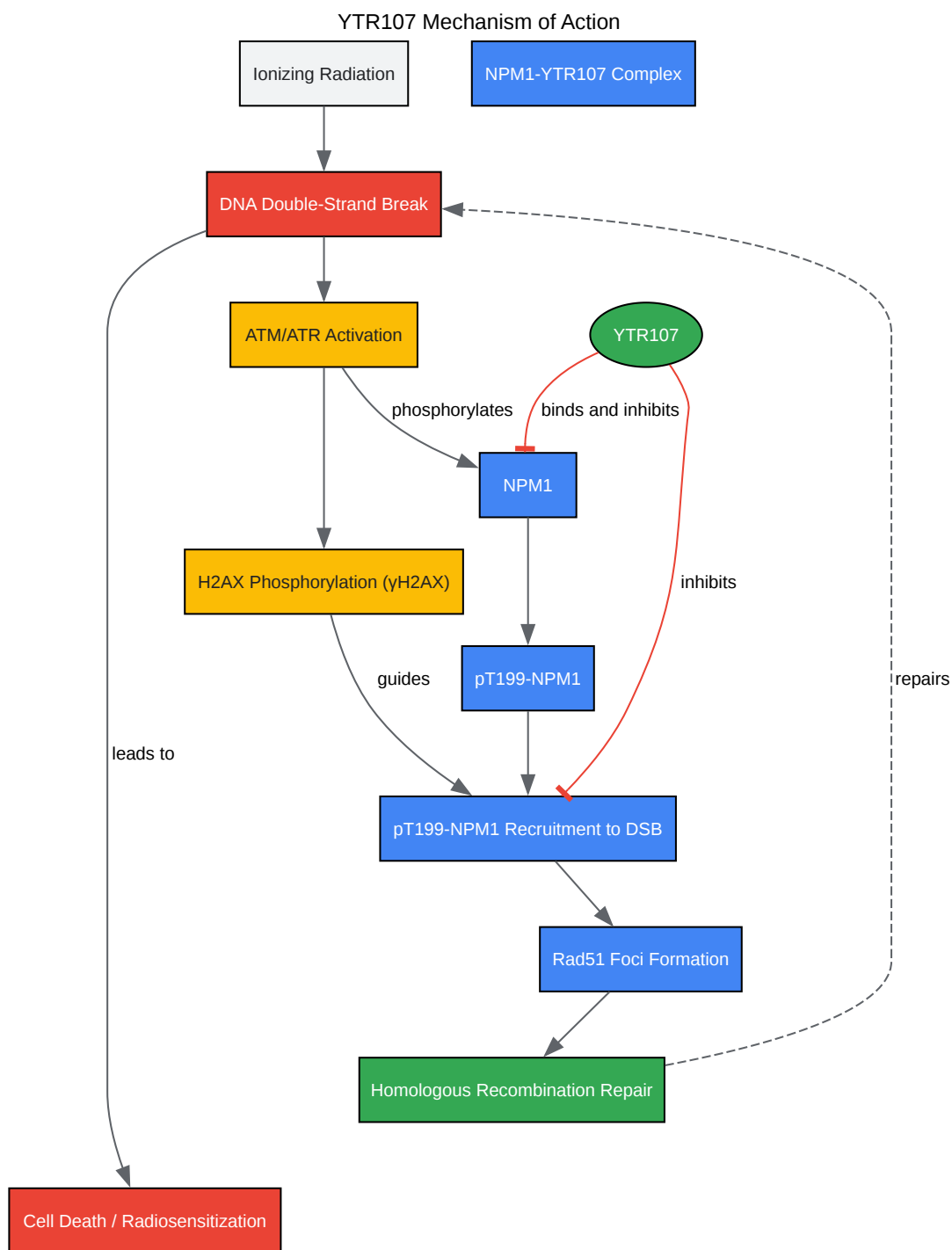
Inhibition of NPM1 Recruitment

Following DNA damage by ionizing radiation, NPM1 is phosphorylated at threonine 199 (pT199-NPM1) and translocates to the sites of DSBs, which are marked by γ H2AX (phosphorylated histone H2AX).[1] This recruitment is a critical step in the homologous recombination (HR) repair pathway.[6] **YTR107** has been shown to bind to the N-terminal domain of NPM1, which is crucial for its oligomerization, and prevents its recruitment to the damaged chromatin.[7] This inhibition of NPM1 shuttling to DNA damage foci is a key aspect of **YTR107**'s mechanism.[1]

Disruption of Homologous Recombination

The failure of pT199-NPM1 to localize at DSBs disrupts the downstream signaling of the HR pathway.[1] Specifically, **YTR107** inhibits the formation of Rad51 foci, a key protein involved in the strand invasion step of HR.[7] By preventing the proper assembly of the HR repair machinery, **YTR107** effectively suppresses the repair of DNA DSBs, leading to an accumulation of lethal DNA damage in irradiated cancer cells.[6][7]

Signaling Pathway Diagram



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Caption: Mechanism of **YTR107**-induced radiosensitization.

Experimental Data

Table 1: Radiosensitizing Effect of YTR107 on Various Cancer Cell Lines

Cell Line	Cancer Type	YTR107 Concentration (μM)	Dose Modifying Factor (DMF) at 10% Survival
HT29	Colorectal Adenocarcinoma	25	>1.5
D54	Glioblastoma	25	>1.5
PANC1	Pancreatic Carcinoma	25	>1.5
MDA-MB-231	Breast Adenocarcinoma	25	>1.5
H460	Non-Small Cell Lung Cancer	25	>1.5
HCC1806	Breast Adenocarcinoma	25	Significant radiosensitization observed

Data compiled from multiple sources.[\[3\]](#)[\[7\]](#)

Table 2: Effect of YTR107 on DNA Double-Strand Break Repair (Neutral Comet Assay)

Cell Line	Treatment	Time Post-Irradiation (min)	Comet Moment (Arbitrary Units)
HCC1806	DMSO + 4 Gy	0	Increased
150	Reduced (Repair)		
YTR107 (25 µM) + 4 Gy	0	Increased	
150	Significantly higher than DMSO (Inhibited Repair)		

This table summarizes the typical findings from neutral comet assays, indicating that **YTR107** slows the repair of DNA double-strand breaks.[\[3\]](#)

Table 3: Effect of YTR107 on γH2AX Foci Kinetics in H460 Cells

Treatment	Time Post-Irradiation (hrs)	γH2AX Immunofluorescence (Relative Units)
DMSO + 4 Gy	1.5	Reduced
2.5	Further Reduced	
YTR107 (25 µM) + 4 Gy	1.5	Significantly higher than DMSO
2.5	Significantly higher than DMSO (Delayed Elimination)	

This table illustrates that **YTR107** slows the elimination of γH2AX foci, which serves as a surrogate marker for the repair of DNA DSBs.[\[1\]](#)

Experimental Protocols

Cell Culture and Irradiation

Human cancer cell lines (e.g., HT29, D54, PANC1, MDA-MB-231, H460, HCC1806) are maintained in their recommended culture media. For irradiation experiments, cells are treated with the desired concentration of **YTR107** (typically 25 μ M) or vehicle control (DMSO) for a specified period (e.g., 30 minutes to 2 hours) before, during, and after irradiation with a specific dose of X-rays (e.g., 2-4 Gy).^{[3][8]}

Colony Formation Assay

- Cells are seeded at a low density in culture dishes and allowed to attach.
- They are then treated with **YTR107** or DMSO and irradiated.
- After treatment, the cells are incubated for 10-14 days to allow for colony formation.
- Colonies are fixed with methanol and stained with crystal violet.
- Colonies containing 50 or more cells are counted, and the surviving fraction is calculated relative to the non-irradiated control.
- The Dose Modifying Factor (DMF) is calculated as the ratio of the radiation dose required to reduce survival to 10% in control cells to that in **YTR107**-treated cells.^{[3][8]}

Neutral Comet Assay

- Cells are treated with **YTR107** and irradiated on ice to prevent immediate repair.
- Cells are then harvested and embedded in low-melting-point agarose on microscope slides.
- The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
- Electrophoresis is performed under neutral pH conditions, which allows broken DNA fragments to migrate out of the nucleus, forming a "comet tail."
- DNA is stained with a fluorescent dye (e.g., SYBR Gold), and images are captured using a fluorescence microscope.

- The extent of DNA damage is quantified by measuring the comet tail moment (the product of the tail length and the fraction of DNA in the tail).[3]

Immunofluorescence Staining for γ H2AX and Rad51 Foci

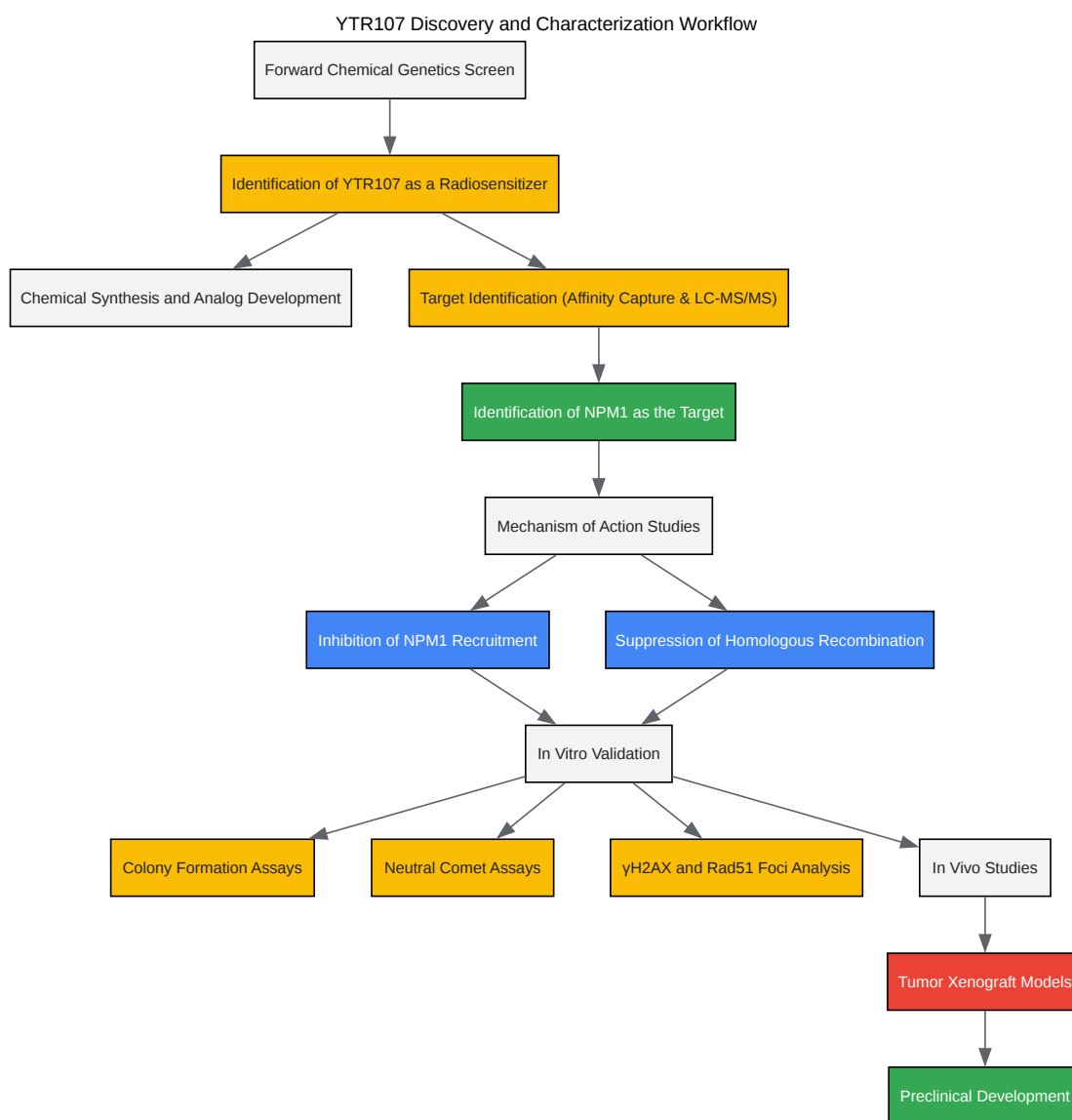
- Cells are grown on coverslips, treated with **YTR107**, and irradiated.
- At various time points post-irradiation, the cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
- Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
- Cells are incubated with primary antibodies against γ H2AX or Rad51.
- After washing, cells are incubated with fluorescently labeled secondary antibodies.
- The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
- Images are acquired using a confocal or fluorescence microscope, and the number of foci per nucleus is quantified using image analysis software.

Affinity-Based Solid-Phase Resin Capture for Target Identification

- **YTR107** is chemically modified with a linker (e.g., YTR119) and covalently linked to a solid-phase resin (e.g., Dynabeads M-270 Amine).[3]
- A control resin is prepared using a non-binding molecule like benzoic acid.[3]
- Total protein lysate from a relevant cell line (e.g., HT29) is incubated with the **YTR107**-linked and control resins.[3]
- After incubation, the resins are washed extensively to remove non-specifically bound proteins.

- The specifically bound proteins are eluted and separated by SDS-PAGE.
- Protein bands that are unique to the **YTR107**-linked resin are excised, subjected to tryptic digestion, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
[\[3\]](#)

Experimental Workflow



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Caption: Workflow for the discovery and validation of **YTR107**.

Conclusion

YTR107 is a novel small molecule that enhances the efficacy of ionizing radiation in cancer cells. Its discovery through a phenotypic screen and subsequent target identification has elucidated a new strategy for radiosensitization by inhibiting the DNA repair functions of NPM1. The detailed mechanistic studies and preclinical data suggest that **YTR107** holds promise as a therapeutic agent to improve the outcomes of radiation therapy for a variety of cancers. Further development and clinical investigation of **YTR107** and similar compounds are warranted.

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